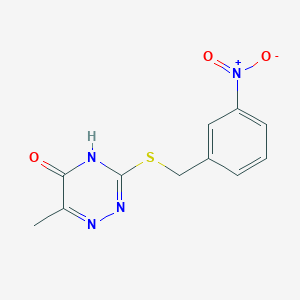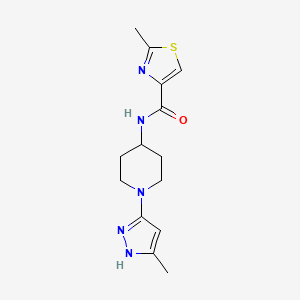![molecular formula C26H17N3S B2439593 2-Thiopheneacetonitrile, alpha-[[3-(2-naphthalenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]- CAS No. 1007052-69-8](/img/structure/B2439593.png)
2-Thiopheneacetonitrile, alpha-[[3-(2-naphthalenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Thiopheneacetonitrile” is a chemical compound with the empirical formula C6H5NS . It is also known by the synonym "2-Thienylacetonitrile" . It has been used as a reagent in the synthesis of monodisperse Au/Au@polythiophene core/shell nanospheres .
Molecular Structure Analysis
The molecular weight of “2-Thiopheneacetonitrile” is 123.18 . The structure of this compound can be represented by the SMILES stringN#CCc1cccs1 . Physical And Chemical Properties Analysis
“2-Thiopheneacetonitrile” is a liquid at room temperature . It has a refractive index of 1.542 (lit.) and a density of 1.157 g/mL at 25 °C (lit.) . It has a boiling point of 115-120 °C/22 mmHg (lit.) and 235-238 °C (lit.) .科学的研究の応用
Opto-Electronic Applications
2-Thiopheneacetonitrile derivatives have been explored for their potential in opto-electronic applications. A study by Ramkumar and Kannan (2015) on novel heterocyclic compounds, including thiophene derivatives, demonstrated their utility in opto-electronics due to their blue and green emission properties. These materials were characterized for optical properties like absorption and emission, which are crucial for applications in devices like OLEDs (Ramkumar & Kannan, 2015).
Solar Cell Applications
The application of thiophene derivatives in solar cells is another significant area of research. Cha et al. (2017) investigated the use of alkoxynaphthalene-based conjugated polymers in organic ternary solar cells. Their study found that blends containing these thiophene derivatives exhibited better molecular structure ordering and charge mobility, leading to enhanced solar cell efficiency (Cha, Park, Kwon, & An, 2017).
Organic Thin Film Transistors
Kwon et al. (2011) developed a new semiconducting polymer based on thiopheneacetonitrile derivatives for use in organic thin film transistors (OTFTs) and organic solar cells. This polymer demonstrated a low bandgap and high charge carrier mobility, which are desirable properties for efficient OTFTs (Kwon et al., 2011).
Electrochemical Supercapacitors
Fusalba et al. (2000) explored the use of thiophene polymers, synthesized from α-cyanoethylene thiophene derivatives, as electrode materials in electrochemical supercapacitors. Their study highlighted the importance of the electronic configuration of these polymers on their electrochemical properties, making them suitable for use in supercapacitors (Fusalba, Ho, Breau, & Bélanger, 2000).
Antimicrobial and Anticancer Properties
Some studies, like those by Elewa et al. (2021) and Ashok et al. (2016), have synthesized thiophene derivatives to evaluate their antimicrobial and anticancer properties. These studies contribute to the understanding of the potential medicinal applications of thiophene derivatives (Elewa et al., 2021); (Ashok et al., 2016).
Safety and Hazards
“2-Thiopheneacetonitrile” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if inhaled, swallowed, or in contact with skin . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
特性
IUPAC Name |
3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3S/c27-17-22(25-11-6-14-30-25)16-23-18-29(24-9-2-1-3-10-24)28-26(23)21-13-12-19-7-4-5-8-20(19)15-21/h1-16,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYLBMVNARJZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=C(C#N)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-c-[1,4]Dioxan-2-yl-methylamine](/img/structure/B2439510.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B2439512.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2439514.png)

![2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2439517.png)
![4-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2439519.png)
![N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2439522.png)


![N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B2439526.png)
![1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B2439528.png)


![9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2439533.png)